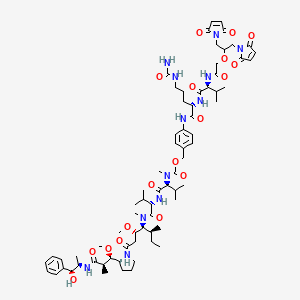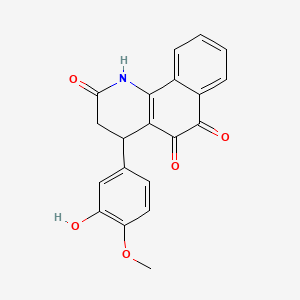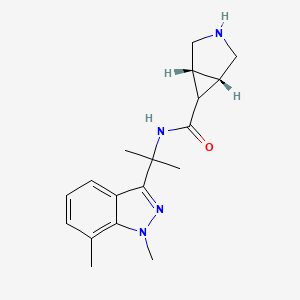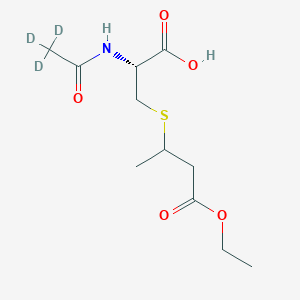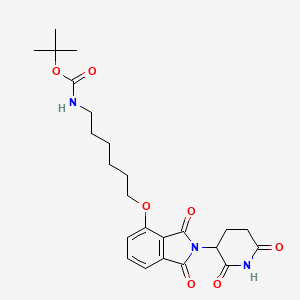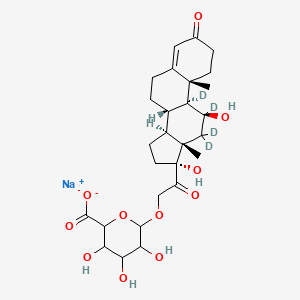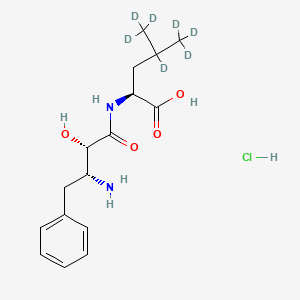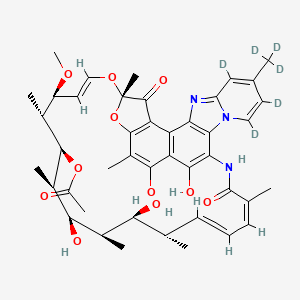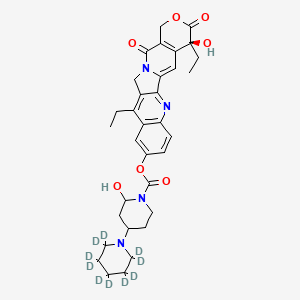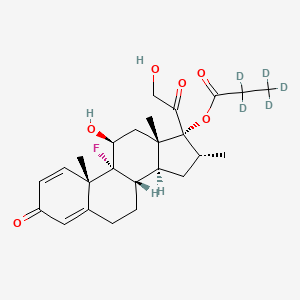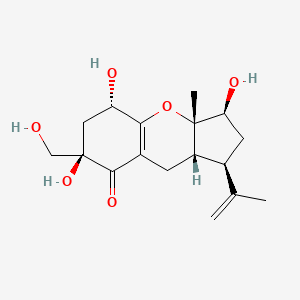
Guignardone K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guignardone K is a meroterpenoid compound isolated from the endophytic fungus Guignardia species. This compound exhibits notable antifungal activity and has been the subject of various scientific studies due to its unique structure and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guignardone K is typically extracted from the solid cultures of the endophytic fungus Guignardia species. The extraction process involves culturing the fungus on a suitable medium, followed by solvent extraction and purification using chromatographic techniques .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Further research is needed to develop efficient and scalable production methods.
Análisis De Reacciones Químicas
Types of Reactions
Guignardone K undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Guignardone K has several scientific research applications, including:
Chemistry: Used as a model compound for studying meroterpenoid synthesis and reactivity.
Biology: Investigated for its antifungal properties and potential as a natural pesticide.
Mecanismo De Acción
The mechanism of action of Guignardone K involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with essential cellular processes in fungi .
Comparación Con Compuestos Similares
Similar Compounds
- Guignardone A
- Guignardone B
- Guignardone I
Comparison
Guignardone K is unique among its analogues due to its specific structural features and potent antifungal activity. While other guignardones also exhibit biological activities, this compound stands out for its effectiveness against a broader range of fungal species .
Propiedades
Fórmula molecular |
C17H24O6 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(1R,3S,3aS,5S,7R,9aS)-3,5,7-trihydroxy-7-(hydroxymethyl)-3a-methyl-1-prop-1-en-2-yl-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C17H24O6/c1-8(2)9-5-13(20)16(3)11(9)4-10-14(23-16)12(19)6-17(22,7-18)15(10)21/h9,11-13,18-20,22H,1,4-7H2,2-3H3/t9-,11-,12-,13-,16-,17+/m0/s1 |
Clave InChI |
XVCPEZQLCJCIEA-VMEHZNMRSA-N |
SMILES isomérico |
CC(=C)[C@@H]1C[C@@H]([C@@]2([C@H]1CC3=C(O2)[C@H](C[C@](C3=O)(CO)O)O)C)O |
SMILES canónico |
CC(=C)C1CC(C2(C1CC3=C(O2)C(CC(C3=O)(CO)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




